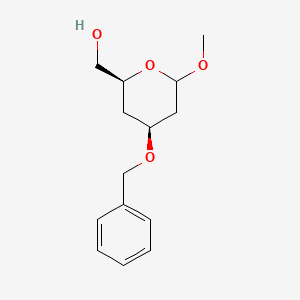
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) is a complex organic compound with the molecular formula C14H20O4 It is a derivative of hexopyranoside, characterized by the presence of a phenylmethyl group and the absence of hydroxyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) typically involves the protection of hydroxyl groups, selective deoxygenation, and the introduction of the phenylmethyl group. One common method includes the use of benzyl chloride as a reagent to introduce the phenylmethyl group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or convert existing groups to carbonyl functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, potentially inhibiting their activity. The deoxygenated positions may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-O-benzyl-2,4-dideoxy-α-D-erythro-hexopyranoside
- Methyl 2,6-dideoxy-3-C-methyl-4-O-(3-methylbutanoyl)-L-ribo-hexopyranoside
Uniqueness
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) is unique due to its specific substitution pattern and the presence of the phenylmethyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[(2S,4S)-6-methoxy-4-phenylmethoxyoxan-2-yl]methanol |
InChI |
InChI=1S/C14H20O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13-,14?/m0/s1 |
InChI Key |
CMVZENQRCWNWQA-RFHHWMCGSA-N |
Isomeric SMILES |
COC1C[C@H](C[C@H](O1)CO)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CC(CC(O1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















